N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine
Description
N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine is a heterocyclic amine featuring a 1,3-oxazole core substituted with a methyl group at position 5, a phenyl group at position 2, and a methylaminomethyl group at position 4 (). Its molecular formula is C₁₂H₁₄N₂O with a molecular weight of 202.25 g/mol and a ChemSpider ID of 5500754 (). The compound is commercially available with ≥97% purity (Thermo Scientific™, ) and is used in pharmaceutical and materials research due to its structural versatility. Its InChI Key (XCBYKJIAOCVNGY-UHFFFAOYSA-N) and SMILES (CNCc1c(C)onc1c2ccccc2) provide precise stereochemical identification ().
Properties
IUPAC Name |
N-methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-11(8-13-2)14-12(15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIYOYRKPWLPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575773 | |
| Record name | N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132451-29-7 | |
| Record name | N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
Reductive amination serves as the foundational method for synthesizing N-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine. The process involves the condensation of 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde with methylamine, followed by reduction using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM). This method achieves moderate yields (52–59%) and is favored for its operational simplicity and compatibility with acid-sensitive substrates.
Optimization of Reaction Parameters
Critical parameters influencing yield include solvent polarity, stoichiometric ratios of reactants, and temperature control. For instance, substituting DCM with dimethylformamide (DMF) enhances solubility but necessitates stringent moisture exclusion to prevent hydrolysis of the oxazole ring. Elevated temperatures (>40°C) accelerate imine formation but risk side reactions such as N-alkylation or oxazole ring degradation.
Carbodiimide-Mediated Coupling Reactions
EDCI/HOBt Activation Protocol
A high-yield alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple preformed oxazole-methyl carboxylic acid derivatives with methylamine. This method, detailed in the synthesis of compound 4b , achieves a 66% yield by activating the carboxylic acid as an active ester intermediate. The reaction proceeds in DMF at ambient temperature, with rigorous pH control (maintained via NaOH) to suppress racemization.
Stepwise Synthesis of Intermediate 3
The precursor 3 (ethyl 2-[2,6-dimethyl-4-(aminomethyl)phenoxy]-2-methylpropanoate) is synthesized via nucleophilic substitution of 4-(bromomethyl)-2,6-dimethylphenol with ethyl 2-hydroxy-2-methylpropanoate. Subsequent Boc protection and deprotection steps ensure regioselective functionalization.
Analytical Validation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
analysis of this compound (compound 4b ) reveals characteristic signals at δ 2.60 ppm (N–CH), δ 3.50–3.57 ppm (N–CH-oxazole), and δ 7.48–7.53 ppm (aromatic protons). The absence of aldehyde protons (δ 9–10 ppm) confirms complete reduction.
Mass Spectrometry and Elemental Analysis
High-resolution MS (ESI) displays a molecular ion peak at m/z 480 ([M+H]), consistent with the molecular formula CHNO. Elemental analysis further validates purity, with carbon (67.57%), hydrogen (7.09%), and nitrogen (8.56%) matching theoretical values.
Comparative Evaluation of Synthetic Routes
The table below contrasts key metrics for reductive amination and EDCI/HOBt coupling:
| Parameter | Reductive Amination | EDCI/HOBt Coupling |
|---|---|---|
| Yield | 52–59% | 66% |
| Reaction Time | 12–24 h | 6–8 h |
| Purification Complexity | Moderate | High |
| Scalability | Limited | Industrial-grade |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with different nucleophilic groups replacing the methylamine group.
Scientific Research Applications
N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine ()
- Structure : Oxazole core with naphthyl (C₁₀H₇) at position 5 and methylamine at position 2.
- Key Differences :
5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (Compound 28, )
- Structure: Oxazole with naphthyl (C₁₀H₇) at position 2, benzylamino at position 5, and cyano at position 3.
- Key Differences: Presence of cyano group enhances dipole interactions but reduces solubility. ¹H NMR: δ 8.47 (d, J = 8.5 Hz) for naphthyl protons vs. δ 7.4–7.6 (m) for phenyl protons in the target compound ( vs. 18).
Heterocyclic Analogues with Thiazole or Oxadiazole Cores
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine ()
- Structure : Oxadiazole core with pyridyl and dichlorophenyl substituents.
- Key Differences :
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()
- Structure : Thiazole core with phenyl and oxadiazole-methylamine substituents.
- Key Differences: Thiazole vs. Oxazole: Sulfur atom in thiazole increases polar surface area (PSA ~50 Ų vs. IR Spectrum: Strong absorption at 1635 cm⁻¹ (C=N stretch in oxadiazole) vs. 1589 cm⁻¹ (C=N in oxazole) ().
Substituted Amine Derivatives
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine ()
- Structure : Isoxazole core (1,2-oxazole) vs. oxazole (1,3-oxazole).
- Key Differences :
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine ()
- Structure : Pyrrolidine ring fused to oxazole.
- Key Differences :
- Basicty : Pyrrolidine’s secondary amine (pKa ~10) vs. tertiary amine in the target compound (pKa ~8).
- Molecular Weight : 219.33 g/mol vs. 202.25 g/mol.
Comparative Data Tables
Table 1. Physicochemical Properties
| Compound Name | Core Structure | Molecular Weight (g/mol) | logP* | PSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | 1,3-Oxazole | 202.25 | 2.5 | 35 | 5-Me, 2-Ph, 4-(CH₂NMe) |
| N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine | 1,3-Oxazole | 223.27 | 3.2 | 38 | 5-Naphthyl, 2-NMe |
| N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | 307.13 | 3.8 | 72 | 2-NH(3,4-Cl₂Ph), 5-Pyridyl |
| N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine | 1,2-Oxazole | 202.25 | 2.6 | 32 | 5-Me, 3-Ph, 4-(CH₂NMe) |
*Predicted using ChemAxon.
Table 2. Spectroscopic Data Comparison
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (ESI+) |
|---|---|---|---|
| Target Compound | 7.4–7.6 (m, Ph), 3.2 (s, NCH₃) | 117.5 (C-5), 159.9 (C=N) | 202.1106 [M+H]+ |
| 5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (28) | 8.47 (d, J = 8.5 Hz, naphthyl) | 123.6 (CN), 156.5 (C=N) | 342.1234 [M+H]+ |
| N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 7.93 (d, J = 2.5 Hz, Cl-substituted Ph) | 150.8 (C-O), 159.9 (C=N) | 307.0150 [M+H]+ |
Research Implications
- Drug Design : The target compound’s compact structure (PSA = 35 Ų) favors blood-brain barrier penetration, unlike bulkier analogues like compound 28 (PSA = 72 Ų) ().
- Synthetic Flexibility : Methyl and phenyl groups enable facile derivatization, as seen in the synthesis of naphthyl derivatives ().
- Unresolved Questions : Biological activity data for the target compound is lacking, whereas oxadiazole and thiazole analogues show antimicrobial and enzyme-inhibitory properties ().
Biological Activity
N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C13H15N2O
- Molecular Weight : 217.27 g/mol
The structure features an oxazole ring which is known for its diverse biological activities. The presence of the methyl and phenyl groups contributes to its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that various oxazole derivatives can inhibit the growth of cancer cell lines through different mechanisms:
- Mechanism of Action : Compounds often exhibit cytotoxicity against tumor cells by inducing apoptosis or inhibiting cell proliferation.
A notable study demonstrated that related oxazole derivatives showed IC50 values in the micromolar range against several cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has highlighted the effectiveness of oxazole derivatives against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and varying efficacy against Gram-negative strains .
Case Studies
- Study on Anticancer Properties :
-
Antimicrobial Efficacy Assessment :
- In a comprehensive study assessing various synthesized oxazole derivatives, several compounds exhibited strong antibacterial activity.
- The compound demonstrated effective inhibition against E. coli with MIC values reaching as low as 8.33 µM, indicating its potential as a broad-spectrum antimicrobial agent .
Research Findings Summary
| Activity Type | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|
| Anticancer | Ovarian Cancer Cells | 2.76 µM |
| Antimicrobial | E. coli | 8.33 µM |
| S. aureus | 5.64 µM | |
| B. subtilis | 4.69 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
